4-Butoxy-2H-1-benzopyran-2-one
Overview
Description
4-Butoxy-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C13H14O3. It is a derivative of benzopyran, characterized by the presence of a butoxy group at the fourth position of the benzopyran ring. This compound is known for its applications in the preparation of regiospecific 4-O-alkyl tetronates and its use in studying benzopyranone compounds as fungicides .
Mechanism of Action
Target of Action
Similar compounds such as 2-phenyl-1-benzopyran-4-one derivatives have been studied as inhibitors of acetylcholinesterases (aches) and advanced glycation end product (ages) formation .
Mode of Action
It’s known that the compound is used in the preparation of regiospecific 4-o-alkyl tetronates . It’s also used to study benzopyranone compounds as fungicides .
Biochemical Pathways
Similar compounds have been shown to inhibit acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability .
Action Environment
Its stability in chloroform and methanol suggests that it may be stable in organic solvents .
Biochemical Analysis
Biochemical Properties
4-Butoxy-2H-1-benzopyran-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and context. Additionally, this compound has been observed to bind to certain proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cell lines, this compound exhibits antiproliferative activity, suggesting its potential as an anticancer agent . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit certain kinases, thereby affecting cell signaling pathways and gene expression . Additionally, the compound can induce changes in the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the potential long-term impacts of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antiproliferative activity and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its biological activity. For instance, the compound may be transported into specific cellular compartments where it can exert its effects on target molecules . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization is essential for elucidating the precise mechanisms by which this compound exerts its effects on cellular processes.
Preparation Methods
The synthesis of 4-Butoxy-2H-1-benzopyran-2-one involves several steps, typically starting with the preparation of the benzopyran core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The butoxy group is then introduced through an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Butoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives.
Scientific Research Applications
4-Butoxy-2H-1-benzopyran-2-one has several scientific research applications:
Comparison with Similar Compounds
4-Butoxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives, such as:
2H-1-benzopyran-2-one: The parent compound without the butoxy group, which serves as a core structure for many derivatives.
4-Methoxy-2H-1-benzopyran-2-one: A similar compound with a methoxy group instead of a butoxy group, which may exhibit different chemical and biological properties.
4-Ethoxy-2H-1-benzopyran-2-one: Another derivative with an ethoxy group, used in similar applications but with variations in reactivity and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-butoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVXIHGIBKKNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=O)OC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504923 | |
Record name | 4-Butoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71386-90-8 | |
Record name | 4-Butoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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